molecular formula C18H16N2O2S B2958447 methyl 1-amino-5-phenyl-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate CAS No. 861209-21-4

methyl 1-amino-5-phenyl-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2958447
CAS No.: 861209-21-4
M. Wt: 324.4
InChI Key: KQNXTFDABFKKRO-UHFFFAOYSA-N
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Description

Methyl 1-amino-5-phenyl-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate is a complex bicyclic heterocyclic compound characterized by a fused cyclopenta-thienopyridine core. This structure includes a thiophene ring fused to a pyridine system, with additional substituents such as a phenyl group at position 5, a methyl ester at position 2, and a primary amine at position 1.

Properties

IUPAC Name

methyl 3-amino-8-phenyl-5-thia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7-tetraene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-18(21)16-14(19)13-11-8-5-9-12(11)15(20-17(13)23-16)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNXTFDABFKKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=C(C3=C2CCC3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-amino-5-phenyl-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate, commonly referred to as a thienopyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C₁₈H₁₆N₂O₂S
  • Molecular Weight : 324.4 g/mol
  • CAS Number : 861209-21-4

Research indicates that compounds within the thienopyridine class often exhibit activity through modulation of various biological pathways. The specific mechanisms for this compound include:

  • Inhibition of Kinases : Thienopyridines are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression. For instance, studies have shown that similar compounds can effectively inhibit the epidermal growth factor receptor (EGFR) kinases associated with non-small cell lung cancer (NSCLC) .
  • Antitumor Activity : The compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that thienopyridine derivatives can induce apoptosis and inhibit cell proliferation through microtubule disruption and other cytotoxic mechanisms .

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example:

  • Cell Line Studies : In assays using A549 and NCI-H1975 cell lines, methyl 1-amino-5-phenyl derivatives exhibited significant cytotoxicity with IC50 values indicating potent activity against these cancer cells .
CompoundCell LineIC50 (µM)Mechanism of Action
B1NCI-H197515.629EGFR Inhibition
B7A5490.297Microtubule Disruption
A5A549>50Low Activity

Microtubule Depolymerization

Compounds related to methyl 1-amino-5-phenyl derivatives have shown the ability to cause microtubule depolymerization at concentrations as low as 10 µM. This activity is critical for their antiproliferative effects in cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of various thienopyridine derivatives where methyl 1-amino-5-phenyl was a key component. The study found that modifications to the phenyl ring significantly enhanced cytotoxicity against NSCLC cell lines compared to unmodified structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence describes two structurally related compounds, though none share the exact scaffold of the target molecule. Below is a comparative analysis based on structural and functional group similarities:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Functional Groups Synthesis Method (if available) Pharmacological Relevance (if cited)
Target compound: Methyl 1-amino-5-phenyl-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate Cyclopenta[d]thieno[2,3-b]pyridine 1° amine (C1), phenyl (C5), methyl ester (C2) Not reported in evidence Not discussed in evidence
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene (C2), ethyl ester (C6), phenyl (C5) Reflux with acetic acid/acetic anhydride Pyrimidine derivatives noted for pharmacological properties (unspecified)
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thieno[2,3-c]pyridine Boc-protected amine (C2), ethyl ester (C3) Not detailed; safety data only Laboratory chemical use (non-pharmacological)

Key Observations :

Core Structure Differences: The target compound features a cyclopenta[d]thieno[2,3-b]pyridine system, distinct from the thiazolo[3,2-a]pyrimidine in and the thieno[2,3-c]pyridine in . The fused cyclopenta ring in the target compound introduces conformational rigidity compared to the partially saturated systems in .

Functional Group Variations: The primary amine (C1) in the target compound contrasts with the Boc-protected amine in . Amines in such positions may enhance solubility or serve as hydrogen-bond donors in drug-receptor interactions. The methyl ester (C2) in the target compound differs from the ethyl esters in both referenced compounds, which may alter metabolic stability or hydrolysis rates .

Synthetic Routes: The synthesis of the compound in involves refluxing with acetic acid/acetic anhydride, a method common for forming fused heterocycles.

Limitations and Recommendations

The absence of direct experimental data for this compound in the provided evidence precludes a detailed analysis of its physicochemical properties (e.g., solubility, melting point) or biological activity. Future studies should prioritize:

  • X-ray crystallography to confirm its conformation and intermolecular interactions.
  • In vitro screening to evaluate kinase inhibition or cytotoxicity.
  • Comparative SAR studies with analogs like those in and to optimize substituent effects.

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